molecular formula C11H22O7P2-4 B1146218 TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE CAS No. 151671-10-2

TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE

Katalognummer: B1146218
CAS-Nummer: 151671-10-2
Molekulargewicht: 328.24 g/mol
InChI-Schlüssel: WFDLJGQSJHQYRX-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE is a chemical compound with the molecular formula C11H26O7P2 and a molecular weight of 332.27 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer

151671-10-2

Molekularformel

C11H22O7P2-4

Molekulargewicht

328.24 g/mol

IUPAC-Name

3,4-diethyl-5,5-diphosphonatoheptan-3-ol

InChI

InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4

InChI-Schlüssel

WFDLJGQSJHQYRX-UHFFFAOYSA-J

SMILES

CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC

Kanonische SMILES

CCC(C(CC)(CC)O)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE typically involves the reaction of phosphonic acid derivatives with appropriate alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of advanced reactors and purification techniques to obtain the compound in its purest form .

Analyse Chemischer Reaktionen

Types of Reactions

TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of simpler alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific molecular structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.